Cas no 952991-23-0 (4-3-(3,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl-N-(2,4,6-trimethylphenyl)butanamide)

4-3-(3,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl-N-(2,4,6-trimethylphenyl)butanamide 化学的及び物理的性質
名前と識別子
-
- 4-3-(3,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl-N-(2,4,6-trimethylphenyl)butanamide
- 4-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-(2,4,6-trimethylphenyl)butanamide
- 4-[3-(3,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2,4,6-trimethylphenyl)butanamide
- AKOS024488943
- F5013-1019
- 952991-23-0
- 4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-mesitylbutanamide
-
- インチ: 1S/C25H29N3O4/c1-16-13-17(2)25(18(3)14-16)26-23(29)7-6-12-28-24(30)11-9-20(27-28)19-8-10-21(31-4)22(15-19)32-5/h8-11,13-15H,6-7,12H2,1-5H3,(H,26,29)
- InChIKey: NWNLZFQIJYWHLE-UHFFFAOYSA-N
- ほほえんだ: C(NC1=C(C)C=C(C)C=C1C)(=O)CCCN1N=C(C2=CC=C(OC)C(OC)=C2)C=CC1=O
計算された属性
- せいみつぶんしりょう: 435.21580641g/mol
- どういたいしつりょう: 435.21580641g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 32
- 回転可能化学結合数: 8
- 複雑さ: 710
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.6
- トポロジー分子極性表面積: 80.2Ų
4-3-(3,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl-N-(2,4,6-trimethylphenyl)butanamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5013-1019-10μmol |
4-[3-(3,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2,4,6-trimethylphenyl)butanamide |
952991-23-0 | 10μmol |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5013-1019-5μmol |
4-[3-(3,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2,4,6-trimethylphenyl)butanamide |
952991-23-0 | 5μmol |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5013-1019-10mg |
4-[3-(3,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2,4,6-trimethylphenyl)butanamide |
952991-23-0 | 10mg |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5013-1019-50mg |
4-[3-(3,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2,4,6-trimethylphenyl)butanamide |
952991-23-0 | 50mg |
$160.0 | 2023-09-10 | ||
Life Chemicals | F5013-1019-3mg |
4-[3-(3,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2,4,6-trimethylphenyl)butanamide |
952991-23-0 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5013-1019-2μmol |
4-[3-(3,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2,4,6-trimethylphenyl)butanamide |
952991-23-0 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F5013-1019-4mg |
4-[3-(3,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2,4,6-trimethylphenyl)butanamide |
952991-23-0 | 4mg |
$66.0 | 2023-09-10 | ||
Life Chemicals | F5013-1019-2mg |
4-[3-(3,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2,4,6-trimethylphenyl)butanamide |
952991-23-0 | 2mg |
$59.0 | 2023-09-10 | ||
Life Chemicals | F5013-1019-40mg |
4-[3-(3,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2,4,6-trimethylphenyl)butanamide |
952991-23-0 | 40mg |
$140.0 | 2023-09-10 | ||
Life Chemicals | F5013-1019-20μmol |
4-[3-(3,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2,4,6-trimethylphenyl)butanamide |
952991-23-0 | 20μmol |
$79.0 | 2023-09-10 |
4-3-(3,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl-N-(2,4,6-trimethylphenyl)butanamide 関連文献
-
Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
-
2. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
Yinglu Zhang,Longjiang Ding,Wei Zhang,Xiao-ai Zhang,Ying Lian,Xu-dong Wang Analyst, 2018,143, 5120-5126
-
Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
-
Timothée Constantin,Fabio Juliá,Nadeem S. Sheikh,Daniele Leonori Chem. Sci., 2020,11, 12822-12828
-
Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
-
Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028
-
Miqiu Kong,Ronald G. Larson Soft Matter, 2015,11, 1572-1581
-
10. 1-Dimensional porous α-Fe2O3 nanorods as high performance electrode material for supercapacitorsSudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
4-3-(3,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl-N-(2,4,6-trimethylphenyl)butanamideに関する追加情報
4-3-(3,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl-N-(2,4,6-trimethylphenyl)butanamide (CAS No. 952991-23-0): A Comprehensive Overview
4-3-(3,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl-N-(2,4,6-trimethylphenyl)butanamide (CAS No. 952991-23-0) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of pyridazinones and is characterized by its intricate molecular architecture, which includes a pyridazinone ring system substituted with methoxyphenyl and trimethylphenyl groups. The combination of these functional groups imparts specific pharmacological properties that make it a promising candidate for various therapeutic interventions.
The pyridazinone scaffold is well-known for its broad spectrum of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. The presence of the 3,4-dimethoxyphenyl and 2,4,6-trimethylphenyl substituents further enhances the compound's biological activity by modulating its interaction with target proteins and receptors. Recent studies have shown that these substituents play a crucial role in determining the compound's selectivity and potency.
In the context of drug discovery and development, CAS No. 952991-23-0 has been extensively studied for its potential as an anti-inflammatory agent. Inflammation is a complex biological response to harmful stimuli such as pathogens, damaged cells, or irritants. Chronic inflammation is associated with various diseases, including arthritis, cardiovascular diseases, and neurodegenerative disorders. The anti-inflammatory properties of 4-3-(3,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl-N-(2,4,6-trimethylphenyl)butanamide have been evaluated in both in vitro and in vivo models.
In vitro studies have demonstrated that this compound effectively inhibits the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These cytokines are key mediators of inflammation and are often elevated in inflammatory diseases. The mechanism of action involves the modulation of signaling pathways such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), which are central to the inflammatory response.
In vivo studies have further confirmed the anti-inflammatory effects of CAS No. 952991-23-0. Animal models of inflammation have shown that this compound can significantly reduce inflammation markers and alleviate symptoms associated with inflammatory diseases. For example, in a mouse model of collagen-induced arthritis (CIA), treatment with this compound resulted in a marked reduction in joint swelling and histological evidence of inflammation.
Beyond its anti-inflammatory properties, 4-3-(3,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl-N-(2,4,6-trimethylphenyl)butanamide has also been investigated for its potential as an anticancer agent. Cancer is a leading cause of mortality worldwide, and there is an urgent need for new therapeutic strategies to combat this disease. The pyridazinone scaffold has been shown to exhibit cytotoxic activity against various cancer cell lines.
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells through the activation of caspase-dependent pathways. Additionally, it has been shown to inhibit cell proliferation by interfering with cell cycle progression. These effects are attributed to the compound's ability to interact with key cellular targets such as topoisomerases and microtubules.
In vivo studies have also provided promising results regarding the anticancer potential of CAS No. 952991-23-0. In xenograft models of human cancer, treatment with this compound led to significant tumor regression without causing significant toxicity to normal tissues. These findings suggest that this compound may be a valuable addition to the arsenal of anticancer drugs.
The pharmacokinetic properties of 4-3-(3,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl-N-(2,4,6-trimethylphenyl)butanamide have also been extensively studied. Pharmacokinetic parameters such as absorption, distribution, metabolism, excretion (ADME), and toxicity (ADMET) are crucial for assessing the suitability of a compound for clinical development. Preclinical studies have shown that this compound exhibits favorable pharmacokinetic properties, including good oral bioavailability and low toxicity.
The safety profile of CAS No. 952991-23-0 has been evaluated in various preclinical models. Toxicity studies have shown that this compound is well-tolerated at therapeutic doses and does not cause significant adverse effects on major organs such as the liver and kidneys. These findings support its potential for further clinical development.
In conclusion, 4-3-(3,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl-N-(2,4,6-trimethylphenyl)butanamide (CAS No. 952991-23-0) is a promising compound with diverse biological activities that make it a valuable candidate for drug development. Its unique structural features and favorable pharmacological properties position it as a potential therapeutic agent for treating inflammatory diseases and cancer. Ongoing research continues to explore its full potential and optimize its use in clinical settings.
952991-23-0 (4-3-(3,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl-N-(2,4,6-trimethylphenyl)butanamide) 関連製品
- 1806582-51-3(Ethyl 2-bromo-6-(3-methoxy-3-oxopropyl)benzoate)
- 1179425-67-2(N2-(3-chlorophenyl)-N4-(4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride)
- 858812-28-9([1,1'-Bicyclohexyl]-3-amine)
- 847158-86-5((2-Cyclobuten-1-yldimethylsilyl)benzene)
- 2625012-77-1((1-Benzyl-piperidin-3-ylidene)-acetic acid tert-butyl ester hydrochloride)
- 2228946-14-1(4-(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)butanal)
- 1805674-14-9(3-(3-Bromo-4-(fluoromethoxy)phenyl)propanal)
- 1804202-59-2(Methyl 4-bromo-2-(3-oxopropyl)benzoate)
- 1804708-42-6(2-(Difluoromethyl)-5-fluoro-3-methoxypyridine-4-carboxaldehyde)
- 1326812-55-8({[(3,5-Difluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide)



